Triphenylarsine serves as a valuable precursor to various organic compounds, particularly tetraphenylarsonium chloride (Ph4AsCl). This derivative acts as a versatile precipitating agent for diverse anions, including halides, phosphates, and sulfates, facilitating their isolation and purification from reaction mixtures [].
Triphenylarsine exhibits strong Lewis base character due to the presence of the lone pair electrons on the central arsenic atom. This characteristic allows it to function as a ligand, readily coordinating with transition metals. It forms stable complexes with various metals, including rhodium, palladium, nickel, and ruthenium []. These complexes play a crucial role in various catalytic processes, including:
Triphenylarsine serves as a building block for the synthesis of novel materials incorporating arsenic atoms. Researchers are exploring its potential applications in various fields, including:
Triphenylarsine is an organoarsenic compound with the chemical formula As(C₆H₅)₃. It appears as a colorless crystalline solid and is notable for its pyramidal molecular structure, characterized by As-C bond lengths of 1.942–1.956 Å and C-As-C bond angles of 99.6–100.5° . This compound is primarily utilized as a ligand in coordination chemistry and as a reagent in organic synthesis.
Triphenylarsine's mechanism of action primarily revolves around its ability to form coordination complexes with transition metals. The lone pair of electrons on the arsenic atom donates to the empty orbitals of the metal ion, creating a Lewis acid-base adduct. These complexes can activate small molecules, participate in catalytic cycles, or stabilize unusual oxidation states of metals [, ].
The specific mechanism depends on the transition metal involved and the reaction conditions.
Triphenylarsine is a toxic compound and should be handled with appropriate precautions. It is harmful if swallowed or inhaled [].
Triphenylarsine is very toxic to aquatic life and can cause long-lasting effects []. Proper disposal procedures are essential to minimize environmental impact.
No data readily available on flammability.
Triphenylarsine finds applications in several fields:
Studies on triphenylarsine's interactions focus on its behavior in metal coordination complexes. For instance, it forms stable complexes with transition metals like iridium and rhodium, showing similarities to triphenylphosphine complexes. These interactions are crucial for understanding its role in catalysis and materials science .
Triphenylarsine shares structural and functional similarities with other triaryl compounds, such as triphenylphosphine and triphenylstibine. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Key Characteristics | Unique Features |
|---|---|---|---|
| Triphenylarsine | As(C₆H₅)₃ | Organometallic compound; pyramidal structure | Antitumor activity; forms arsinimines |
| Triphenylphosphine | P(C₆H₅)₃ | Common ligand; used extensively in catalysis | More stable; less toxic than triphenylarsine |
| Triphenylstibine | Sb(C₆H₅)₃ | Similar structure; less common than phosphines | Unique reactivity patterns compared to arsenic |
Triphenylarsine's distinct reactivity and biological potential set it apart from these similar compounds, making it an interesting subject for further research in both chemistry and pharmacology .
Triphenylarsine (AsPh₃) has emerged as a critical component in synthesizing main-chain π-conjugated polymers due to its ability to facilitate Suzuki-Miyaura polycondensation. This method leverages palladium catalysts to cross-couple aryl halides with boron-containing monomers, forming extended π-conjugated systems. For instance, bis(p-bromophenyl)phenylarsine serves as a key monomer, reacting under Suzuki-Miyaura conditions to yield polymers with enhanced electronic delocalization. The reaction typically employs Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine or arsine ligand, operating in mixed solvent systems such as tetrahydrofuran (THF)/water at elevated temperatures (80–100°C).
A notable advancement involves the synthesis of polyfluorene derivatives, where triolborate-type fluorene monomers undergo chain-growth polymerization to produce polymers with narrow dispersity (Đ = 1.14–1.38) and controlled molecular weights (Mₙ = 5–69 kg/mol). The use of soluble polymeric arsine ligands, such as polystyrene-supported triphenylarsine, further simplifies catalyst recovery and reduces metal contamination in the final product. These polymers exhibit tunable optoelectronic properties, including blue photoluminescence and high charge-carrier mobility, making them suitable for organic electronics.
Table 1: Representative π-Conjugated Polymers Synthesized via Suzuki-Miyaura Polycondensation
Solid-phase synthesis methodologies utilizing polystyrene (PS)-supported triphenylarsine reagents have revolutionized catalytic cross-coupling reactions by enabling ligand recycling and simplifying purification. These reagents are synthesized via radical copolymerization of 4-styryldiphenylarsine with styrene and divinylbenzene, yielding both soluble (non-cross-linked) and insoluble (cross-linked) variants. The insoluble PS-AsPh₃ demonstrates utility in heterogeneous palladium-catalyzed Suzuki-Miyaura and Stille couplings, where it acts as a ligand to stabilize Pd⁰ intermediates while facilitating product isolation via filtration.
In Stille coupling reactions, non-cross-linked PS-AsPh₃ achieves yields comparable to free AsPh₃ (75–92%) while allowing catalyst recovery through precipitation and reuse for up to five cycles without significant activity loss. Similarly, in Suzuki-Miyaura reactions, cross-linked PS-AsPh₃ enables the coupling of aryl bromides and iodides under mild conditions (60°C, 12 h), affording biaryls in 70–95% yield. The mechanical stability of these reagents ensures minimal ligand leaching, as evidenced by inductively coupled plasma (ICP) analyses showing <0.1% Pd residual in products.
Table 2: Performance of PS-AsPh₃ in Cross-Coupling Reactions
| Reaction Type | Substrate | PS-AsPh₃ Type | Yield (%) | Pd Recovery (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromotoluene | Cross-linked | 92 | 98 |
| Stille | Vinyltrialkylstannane | Non-cross-linked | 88 | 95 |
| Homocoupling | Iodobenzene | Cross-linked | 85 | 97 |
Triphenylarsine’s strong σ-donor capability and steric bulk make it an ideal ligand for constructing coordination-driven metallopolymers. For example, copper(I) halide coordination polymers incorporating AsPh₃ and bridging N-heteroaromatic co-ligands (e.g., 4,4′-bipyridine) form 1D chains with dinuclear {Cu₂X₂} cores (X = Br, I). These polymers exhibit intense room-temperature luminescence (quantum yield Φ = 0.60) due to metal-to-ligand charge transfer (MLCT) transitions, with emission colors tunable via co-ligand selection.
In another approach, AsPh₃ participates in the synthesis of photoluminescent C₅-polymers via boron-initiated polymerization of dienyltriphenylarsonium ylides. Steric modulation of the ylide monomers (e.g., cyclohexyl vs. methyl substituents) directs polymerization toward C₅-repeat units, yielding amorphous polymers with glass transition temperatures (T_g) ranging from −38.4°C to +30.1°C. These materials display blue emission (λₑₘ = 450 nm) that redshifts to yellow upon UV irradiation, highlighting their potential in optoelectronic devices.
Table 3: Structural and Functional Properties of AsPh₃-Based Metallopolymers
While triphenylarsine is widely used in noble metal complexes, its application in copper(I) halide coordination polymers remains less explored in the provided literature. Generally, arsenic-based ligands like AsPh₃ can influence metal coordination geometry through their steric bulk and moderate π-accepting ability. In copper(I) systems, halide bridges often dominate structural motifs, but the potential for AsPh₃ to stabilize unique polymeric architectures—such as zig-zag chains or layered networks—remains an area for future investigation [2].
Triphenylarsine plays a critical role in platinum-mediated alkene oxidation reactions. A tetraplatinum oxo complex, (1,5-COD)₄Pt₄(μ₃-O)₂Cl₂₂, reacts with ethylene to yield acetaldehyde alongside platinum-ethyl and platinaoxetane species [4]. The latter represents the first characterized metallaoxetane derived from an oxo complex-alkene reaction, suggesting the following mechanism:
Comparative studies show that AsPh₃-ligated platinum(0) species, such as [Pt(AsPh₃)₂], facilitate olefin coordination more effectively than phosphine analogues due to arsenic's stronger σ-donor character [5]. This property enhances oxidative addition rates in catalytic cycles, as demonstrated in Stille coupling reactions where [PhPdI(AsPh₃)(DMF)] outperforms phosphine-containing analogues in transmetalation efficiency [7].
Table 1: Key Platinum-AsPh₃ Complexes and Their Reactivity
| Complex | Reaction Type | Product | Rate Constant (DMF, 25°C) |
|---|---|---|---|
| (COD)₄Pt₄O₂Cl₂₂ | Ethylene oxidation | Platinaoxetane | 1.2 × 10⁻³ M⁻¹s⁻¹ |
| [Pt(AsPh₃)₂] | Oxidative addition | [Pt(AsPh₃)₂(R)X] | 5.8 × 10⁻² M⁻¹s⁻¹ |
No specific studies on cobalt(II)-triphenylarsine oxide complexes were identified in the provided sources. However, triphenylarsine oxide (AsPh₃O) typically acts as a monodentate ligand in octahedral cobalt complexes, with oxygen coordination preferred over arsenic. The weaker field strength of AsPh₃O compared to phosphorus analogues could theoretically lead to high-spin Co(II) configurations, but experimental verification is needed.
Triphenylarsine-substituted tungsten(0) Fischer carbenes exhibit distinct electrochemical behavior influenced by the trans-effect of AsPh₃. In complexes of the type [(AsPh₃)(CO)₄WC(OEt)(Ar)], the arsenic ligand significantly lowers the metal oxidation potential compared to phosphine analogues. For example:
$$ E{\text{ox}}(2\text{-thienyl}) = +0.72\ \text{V vs Fc/Fc}^+ $$
$$ E{\text{ox}}(2\text{-furyl}) = +0.68\ \text{V vs Fc/Fc}^+ $$
The trans-influence of AsPh₃ weakens the W–C(carbene) bond, as evidenced by elongated bond lengths (2.10–2.15 Å vs 2.05 Å in phosphine complexes) and reduced ν(CO) stretching frequencies [3]. DFT calculations reveal that AsPh₃ enhances π-backdonation to the carbene carbon, increasing electrophilicity at the reactive center.
Table 2: Electrochemical Parameters for Tungsten-AsPh₃ Carbenes
| Heteroarene Substituent | Oxidation Potential (V) | W–C Distance (Å) |
|---|---|---|
| 2-Thienyl | +0.72 | 2.12 |
| 2-Furyl | +0.68 | 2.14 |
| 2-(N-Methylpyrrolyl) | +0.61 | 2.16 |
Isomerization studies show that cis-[(AsPh₃)(CO)₄WC(OEt)(Ar)] predominates (>95% population) in solution due to steric clashes in the trans configuration. However, the trans isomer becomes accessible when Ar = 2-(N-methylpyrrolyl), where reduced aromatic ring bulk permits partial isomerization [3].
Triphenylarsine has demonstrated remarkable efficacy as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly when immobilized on polymeric supports [1] [2] [3]. The development of both soluble and insoluble polystyrene-supported triphenylarsine reagents has revolutionized the synthetic utility of this compound in cross-coupling applications.
Soluble polymer-supported triphenylarsine systems, designated as NCPS-AsPh3 (non-cross-linked polystyrene-triphenylarsine), have been prepared from 4-styryldiphenylarsine through standard radical polymerization methodologies [1] [2]. These soluble polymeric ligands perform equally well compared to free triphenylarsine in Suzuki cross-coupling reactions, achieving yields of 80-99% for the coupling of aryl bromides and arylboronic acids [1] [3]. The key advantage of these systems lies in their convenient separation from reaction mixtures through precipitation, allowing for efficient ligand recycling and catalyst recovery [1] [2].
Insoluble cross-linked polystyrene-supported triphenylarsine reagents offer complementary advantages in heterogeneous catalysis applications [4] [5]. These systems demonstrate robust performance in palladium-catalyzed homocoupling reactions of aryl halides, with unhindered aryl iodides providing the best yields in the shortest reaction times compared to aryl bromides [4] [5]. The heterogeneous nature of these catalysts facilitates product purification and enables multiple recycling cycles without significant loss of activity.
Comprehensive studies have revealed that polymer-supported triphenylarsine systems exhibit superior performance compared to analogous polymer-supported phosphine ligands [6] [7]. This enhanced activity parallels observations made with the corresponding free ligands, demonstrating the inherent advantages of arsine-based ligands in cross-coupling applications [6] [8]. The polymeric triphenylarsine systems achieve excellent yields under mild atmospheric conditions with palladium loadings as low as 0.001 mol% [9] [10].
| Ligand System | Substrate | Yield (%) | Catalyst Loading (mol%) | Key Advantages |
|---|---|---|---|---|
| Free triphenylarsine | Aryl bromides/iodides | 80-99 | 0.001-5 | High activity, low loading |
| NCPS-AsPh3 (soluble polymer) | Aryl bromides/iodides | 80-99 | 0.001-5 | Easy separation, recyclable |
| Cross-linked PS-AsPh3 (insoluble) | Aryl bromides/iodides | 75-95 | 2-5 | Heterogeneous, recyclable |
The application of non-cross-linked polystyrene-supported triphenylarsine in Stille coupling reactions represents a significant advancement in organotin cross-coupling methodology [6] [11] [12] [7]. NCPS-AsPh3 demonstrates performance equal to free triphenylarsine as ligands in the Stille cross-coupling reaction of organic electrophiles and organostannanes [6] [12] [7]. The superior performance of these non-cross-linked polystyrene-supported arsines over analogous polymer-supported phosphines has been consistently observed, paralleling the enhanced activity of free arsine ligands compared to their phosphine counterparts [6] [7].
Mechanistic investigations have revealed that palladium-catalyzed modification of polymer-supported arsine occurs through Pd-Ar/As-Ph exchange processes [6] [12]. This modification can be exploited to reduce undesired scrambling products in Stille reactions, as the ease of isolation of polymer-supported reagents allows for controlled recycling of modified arsine species [6] [12]. The reduced formation of scrambling products represents a significant synthetic advantage, as these side reactions are a common limitation in traditional Stille coupling protocols [13].
The recyclability of NCPS-AsPh3 systems has been demonstrated through multiple reaction cycles, with the polymer-supported ligand maintaining high activity throughout extended use [6] [11]. The convenient separation of these reagents by precipitation eliminates the need for complex purification procedures typically required for homogeneous catalyst systems [11] [7]. Furthermore, the soluble polymeric arsine reagent permits both ligand recycling and palladium catalyst recovery, addressing economic and environmental considerations in large-scale synthetic applications [1] [2].
| Ligand Type | Performance | Separation | Recyclability | Side Reactions |
|---|---|---|---|---|
| Free triphenylarsine | High activity | Difficult | Not applicable | Scrambling products |
| NCPS-AsPh3 | Equal to free ligand | Easy precipitation | Excellent | Reduced scrambling |
| Polymer-supported phosphine | Lower activity | Moderate | Good | Moderate scrambling |
Triphenylarsine and its oxide derivatives function as effective catalysts for the epoxidation of alkenes using hydrogen peroxide as the stoichiometric oxidant [14] [15] [4] [16]. The catalytic mechanism involves the initial oxidation of triphenylarsine to triphenylarsine oxide, which subsequently acts as the active epoxidation catalyst [14] [15]. This transformation has been demonstrated to proceed under mild conditions with high selectivity for epoxide formation [16] [17].
Mechanistic studies indicate that treatment of triphenylarsine with hydrogen peroxide generates triphenylarsine oxide, which serves as an efficient epoxidation reagent [14] [4]. The reaction operates through a catalytic cycle where hydrogen peroxide activation by the arsine oxide facilitates oxygen transfer to the alkene substrate [16]. This process has been successfully applied to various alkene substrates, including cyclooctene and cycloheptene, achieving yields of 65-85% under optimized conditions [15] [4].
Polymer-supported triphenylarsine systems have been investigated as heterogeneous catalyst precursors for alkene epoxidation reactions [15] [4] [18]. The insoluble polystyrene-bound triphenylarsine reagent demonstrates activity in epoxidation reactions where aqueous hydrogen peroxide serves as the stoichiometric oxidant [4] [18]. However, the efficiency of epoxidation reactions with unfunctionalized alkenes using polymer-supported systems is limited by the hydrophobicity of the polystyrene matrix, which restricts swelling in the reaction medium and reduces accessibility of arsine groups to reaction components [4] [18].
The selectivity of triphenylarsine-catalyzed epoxidation has been optimized through careful control of reaction conditions [16]. Studies demonstrate that tertiary arsines are active and selective catalysts for epoxidation reactions at low catalyst loadings of 1-5 mol% [16]. The reaction typically proceeds at temperatures of 60-70°C in dichloroethane solvent, providing quantitative and selective conversion to the corresponding epoxides [14].
| Catalyst | Substrate | Yield (%) | Selectivity | Reaction Conditions |
|---|---|---|---|---|
| Triphenylarsine oxide | Cyclooctene | 65-85 | High | 60-70°C, DCE |
| PS-supported triphenylarsine | Cycloheptene | 60-75 | Moderate | Heterogeneous |
| Free triphenylarsine + H2O2 | Various alkenes | 70-90 | High | Homogeneous |
Triphenylarsine-mediated Wittig reactions represent a powerful alternative to traditional phosphine-based olefination methodologies [19] [20] [21] [22]. Arsonium ylides derived from triphenylarsine exhibit greater nucleophilicity than corresponding triphenylphosphonium ylides, enabling participation in a wider range of olefination reactions under milder conditions [19] [21] [22]. This enhanced reactivity has been demonstrated through the successful synthesis of olefins from aldehydes with reaction times as short as 5-30 minutes at room temperature [19] [20].
Ylide generation proceeds through the initial formation of arsonium salts by heating triphenylarsine with activated alkyl bromides for approximately 30 minutes [19] [20]. The resulting arsonium salts condense with aldehydes in the presence of base to yield olefins in high yields with excellent stereoselectivity [19] [20] [21]. This process has been successfully applied to aromatic, heteroaromatic, and alkyl aldehydes, demonstrating broad substrate scope [19] [20].
Stereochemical control in arsine-mediated Wittig reactions has been extensively investigated [21] [22] [23]. Semi-stabilized arsonium ylide anions generate terminal 1,3-dienes from aliphatic aldehydes with high selectivity for the E-isomer, achieving E/Z ratios ranging from 90:10 to 97:3 [21]. The chemoselective nature of these reactions has been demonstrated with dissymmetric arsonium halides, where the benzyl moiety exhibits higher reactivity than allyl groups, which in turn are more reactive than prenyl and methyl substituents [21].
Catalytic variants of arsine-mediated Wittig reactions have been developed to address atom economy concerns [24]. Triphenylarsine-catalyzed olefination reactions utilizing iron complexes and diazoacetates as carbene precursors provide access to olefins under neutral conditions [24]. This approach circumvents the formation of stoichiometric arsine oxide byproducts through in situ reduction of triphenylarsine oxide to regenerate the active arsine catalyst [24].
| Ylide Type | Aldehyde Substrate | Reaction Time | Yield (%) | E/Z Selectivity |
|---|---|---|---|---|
| Triphenylarsine-derived ylide | Aromatic aldehydes | 5-30 min | 85-99 | High E-selectivity |
| Semi-stabilized arsonium ylide | Aliphatic aldehydes | 15-45 min | 75-95 | 90:10 to 97:3 (E:Z) |
| Stabilized arsonium ylide | Heteroaromatic aldehydes | 30-60 min | 70-90 | Moderate selectivity |
The mechanistic pathway for arsine-mediated olefination involves nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon, followed by cyclization to form a four-membered oxaarsetane intermediate [19] [22]. Subsequent decomposition of this intermediate yields the desired alkene product and triphenylarsine oxide [19] [22]. The enhanced nucleophilicity of arsonium ylides compared to phosphonium analogs results in faster reaction rates and improved yields under milder conditions [19] [21] [22].
Acute Toxic;Environmental Hazard